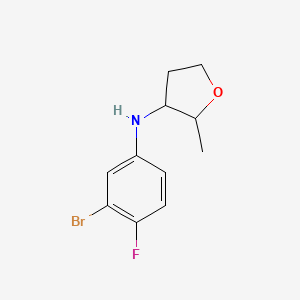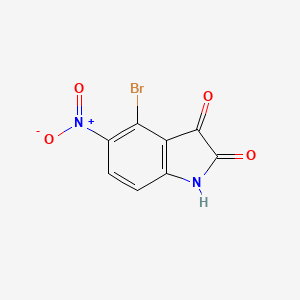
4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and nitro groups, has unique chemical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and nitration of indole derivatives. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisatin: Similar in structure but lacks the bromine atom.
5-Nitro-1H-indole-2,3-dione: Similar but without the bromine substitution.
4-Bromo-1H-indole-2,3-dione: Lacks the nitro group.
Uniqueness
4-Bromo-5-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological properties. This dual substitution makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H3BrN2O4 |
|---|---|
Molecular Weight |
271.02 g/mol |
IUPAC Name |
4-bromo-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-4(11(14)15)2-1-3-5(6)7(12)8(13)10-3/h1-2H,(H,10,12,13) |
InChI Key |
LOWFVSRATPVDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


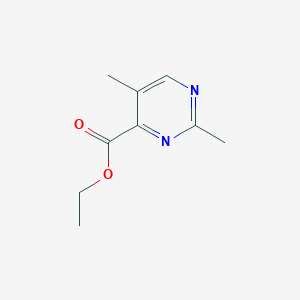
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B13254233.png)

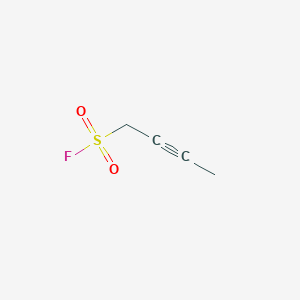
![3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13254258.png)

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)
amine](/img/structure/B13254276.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)
![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

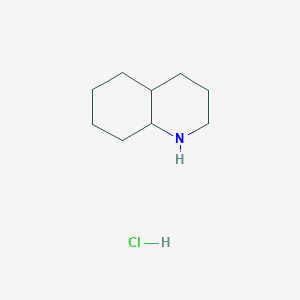
![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)
